4-乙酰基-N-(2-(3-氯苯基)-2-甲氧基丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" appears to be closely related to a class of compounds that have been synthesized and structurally characterized in recent studies. These compounds typically involve the acetylation of an aromatic amine and the introduction of a sulfonyl group, resulting in molecules with V-shaped conformations and potential for various intermolecular interactions.

Synthesis Analysis

The synthesis of related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide and N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, involves the condensation of an aminoacetophenone with a substituted benzenesulfonyl chloride under base conditions. This method has been reported to offer excellent yields, short reaction times, and high purity of the final product . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, with the appropriate substitutions on the phenyl rings and the use of a methoxypropyl group.

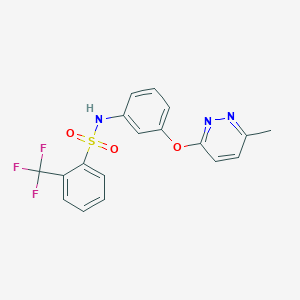

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by V-shaped conformations, with dihedral angles between the benzene rings of approximately 84° to 87° . The substituents on the benzene rings, such as methoxy and chloro groups, are roughly coplanar with their respective rings, indicating a degree of planarity in the overall molecular structure. The presence of intramolecular hydrogen bonding, such as C—H⋯O interactions, contributes to the stabilization of this conformation .

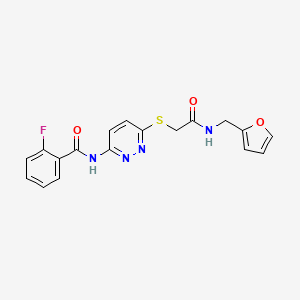

Chemical Reactions Analysis

While the specific chemical reactions of "4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide" are not provided, the related compounds exhibit a propensity for intermolecular interactions. These include N—H⋯O and C—H⋯O hydrogen bonds, which link molecules into chains or networks within the crystal lattice. Additionally, weak C—H⋯π, C—Cl⋯π, and π⋯π interactions have been observed, which may contribute to the stability and packing of the crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds studied. The crystal structures are stabilized by various intermolecular interactions, which could influence the melting points, solubility, and crystal habit. Spectroscopic techniques such as 1H-NMR, FT-IR, and UV-Vis have been utilized to elucidate the chemical structures of these compounds, suggesting that similar analytical methods would be applicable for the compound . The presence of the acetyl and sulfonyl groups, as well as the substituted aromatic rings, would likely affect the compound's reactivity and interaction with other molecules.

科学研究应用

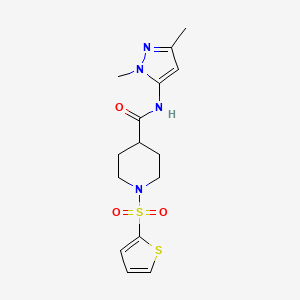

化学合成和碳酸酐酶抑制效应

Gul 等人(2016 年)的研究重点介绍了 4-(2-取代肼基)苯磺酰胺的合成,展示了通过各种光谱方法确认的化学结构。这项研究证明了新合成的磺酰胺衍生物对人胞质碳酸酐酶 I 和 II 同工酶的有效抑制作用,这在理解这些化合物的治疗潜力方面迈出了重要一步。使用微波辐射的合成方法学进步为药物开发提供了高效和创新的方法 (Gul 等人,2016 年)。

神经药理学中的认知增强特性

Hirst 等人(2006 年)探讨了 SB-399885 对 5-HT6 受体的有效和选择性抑制,强调了其高亲和力和竞争性拮抗作用。这种化合物在年老的大鼠模型中显着改善认知功能的能力,以及胆碱能功能的增强,突出了其在治疗阿尔茨海默病和精神分裂症等疾病的认知缺陷中的潜力。这项研究阐明了 5-HT6 受体拮抗剂的广泛治疗应用,为未来的药理干预奠定了基础 (Hirst 等人,2006 年)。

抗增殖活性和分子对接

Fahim 和 Shalaby(2019 年)讨论了新型苯磺酰胺衍生物的合成,重点介绍了它们对 HepG2 和 MCF-7 细胞系的抗肿瘤活性。这项研究不仅展示了这些化合物在癌症治疗中的潜力,还包括分子对接和 DFT 计算,提供了对其与生物靶标相互作用的全面理解。该研究例证了合成化学、生物评估和计算方法在寻找有效的癌症治疗方法中的整合 (Fahim 和 Shalaby,2019 年)。

晶体结构分析和合成效率

Kobkeatthawin 等人(2017 年)提出了一种高效且简单的路线来合成 N-(4-乙酰基苯基)-4-氯苯磺酰胺,详细说明了晶体结构并提供了对分子结构的见解。这项研究提供了苯磺酰胺结构方面的宝贵信息,为晶体学和材料科学领域做出了贡献。概述的方法学有可能应用于各种科学和工业背景,增强对化合物合成和构效关系的理解 (Kobkeatthawin 等人,2017 年)。

作用机制

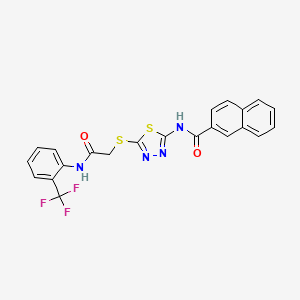

Target of Action

The primary targets of 4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide are the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the catabolism of tryptophan, an essential amino acid, through the kynurenine pathway .

Mode of Action

The compound acts as a modulator of IDO and TDO . It inhibits the activity of these enzymes, thereby preventing the degradation of tryptophan . This inhibition can lead to an increase in the levels of tryptophan and a decrease in the levels of kynurenine, a metabolite of tryptophan .

Biochemical Pathways

The compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism . By inhibiting IDO and TDO, the compound disrupts this pathway, leading to an accumulation of tryptophan and a reduction in the production of kynurenine . This can have downstream effects on various biological processes, including protein synthesis, immune response, and neurotransmission .

Result of Action

The inhibition of IDO and TDO by 4-acetyl-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide can result in molecular and cellular effects such as the modulation of immune response and neurotransmission . By increasing tryptophan levels and decreasing kynurenine levels, the compound can potentially influence the activity of immune cells and neurons .

安全和危害

属性

IUPAC Name |

4-acetyl-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-13(21)14-7-9-17(10-8-14)25(22,23)20-12-18(2,24-3)15-5-4-6-16(19)11-15/h4-11,20H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZBTMIGUOXZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3000938.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![2-(4-methoxybenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3000956.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)